molecular formula C20H17ClFN3O3S B11394381 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11394381
M. Wt: 433.9 g/mol
InChI Key: HKKVZPYIGSCDMD-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of sulfonylpyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a carboxamide group, a chlorinated phenyl group, and a fluorinated phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the 2,6-Dimethylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the 2,6-dimethylphenylamine reacts with the chlorinated pyrimidine.

    Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents such as carbodiimides or amines.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding alcohols or ketones.

    Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Sulfides or thiols.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: : In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonyl groups.

Medicine: : The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets.

Industry: : In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorinated phenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide
  • 5-Chloro-N-(2,6-dimethylphenyl)-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxamide
  • 5-Chloro-N-(2,6-dimethylphenyl)-2-[(4-bromophenyl)methanesulfonyl]pyrimidine-4-carboxamide

Uniqueness

  • The presence of the fluorinated phenyl group in 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide enhances its chemical stability and binding affinity compared to similar compounds with different substituents.
  • The specific arrangement of functional groups in this compound provides unique reactivity and interaction profiles, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H17ClFN3O3S

Molecular Weight

433.9 g/mol

IUPAC Name

5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O3S/c1-12-4-3-5-13(2)17(12)24-19(26)18-16(21)10-23-20(25-18)29(27,28)11-14-6-8-15(22)9-7-14/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

HKKVZPYIGSCDMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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